molecular formula C11H16O3 B2455048 rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol CAS No. 1998128-17-8

rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol

Cat. No.: B2455048
CAS No.: 1998128-17-8
M. Wt: 196.246
InChI Key: NEVOHEXTQSRIHS-VHSXEESVSA-N
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Description

rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol: is a chiral compound featuring a benzo[d][1,3]dioxole moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzo[d][1,3]dioxole ring system imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-1,3-dioxolane and benzene derivatives.

    Formation of the Benzo[d][1,3]dioxole Ring: The initial step involves the formation of the benzo[d][1,3]dioxole ring through a cyclization reaction. This can be achieved using reagents like paraformaldehyde and an acid catalyst.

    Introduction of the Ethan-1-ol Moiety: The ethan-1-ol group is introduced via a Grignard reaction or a similar nucleophilic addition reaction, where the benzo[d][1,3]dioxole intermediate reacts with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives

Scientific Research Applications

Chemistry

In organic synthesis, rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can be used in assays to investigate biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

Industrially, the compound can be used in the synthesis of polymers and materials with specific properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane: A simpler analog without the benzo ring.

    Benzo[d][1,3]dioxole: Lacks the ethan-1-ol moiety.

    2,2-Dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl methanol: Similar structure with a methanol group instead of ethan-1-ol.

Uniqueness

rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol is unique due to the combination of the benzo[d][1,3]dioxole ring and the ethan-1-ol group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-[(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2)13-9-4-3-8(5-6-12)7-10(9)14-11/h3-4,7,9-10,12H,5-6H2,1-2H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVOHEXTQSRIHS-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(=CC2O1)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=CC(=C[C@H]2O1)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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